molecular formula C17H12ClFN2O4 B3035415 1-[(3-Chlorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 320422-94-4

1-[(3-Chlorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B3035415
CAS No.: 320422-94-4
M. Wt: 362.7 g/mol
InChI Key: NZUNBUPEQCJMOV-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]imidazolidine-2,4,5-trione is a synthetic organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to an imidazolidine-2,4,5-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]imidazolidine-2,4,5-trione typically involves multi-step organic reactions. One common approach is the reaction of 3-chlorophenylmethanol with 3-fluorobenzylamine to form an intermediate, which is then cyclized with urea under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(3-Chlorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione
  • 1-[(3-Chlorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione

Uniqueness

1-[(3-Chlorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]imidazolidine-2,4,5-trione is unique due to the specific positioning of the chlorophenyl and fluorophenyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness may confer distinct properties and advantages in its applications compared to similar compounds.

Properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O4/c18-13-5-1-4-12(7-13)10-25-21-16(23)15(22)20(17(21)24)9-11-3-2-6-14(19)8-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUNBUPEQCJMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C(=O)N(C2=O)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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